molecular formula C9H6BrF3O2 B15205682 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B15205682
M. Wt: 283.04 g/mol
InChI Key: XRXWIZOUKUHCQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid typically involves the bromination of 5-(2,2,2-trifluoroethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The benzoic acid moiety allows for interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-(2,2,2-Trifluoroacetyl)benzoic acid
  • 3-Bromo-5-fluorobenzoic acid

Comparison

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom provides a site for further functionalization, allowing for the creation of a wide range of derivatives .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-5(4-9(11,12)13)1-6(3-7)8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

XRXWIZOUKUHCQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CC(F)(F)F

Origin of Product

United States

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